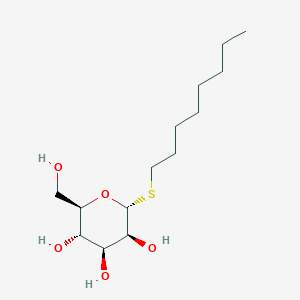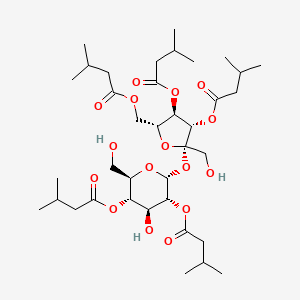
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKOS040763198: 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose , is a synthetic natural compound with a molecular formula of C37H62O16 and a molecular weight of 762.88 g/mol . This compound is entrenched in the research of natural compounds and has a variety of applications in studying multifarious maladies.
Preparation Methods
The synthesis of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose involves multiple steps of esterification reactions. The primary synthetic route includes the esterification of sucrose with 3-methylbutanoic acid under specific reaction conditions. The industrial production methods for this compound are not widely documented, but typically involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles to form substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and substitution reactions.
Biology: The compound is utilized in research related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester groups can interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate carbohydrate metabolism and enzyme activity .
Comparison with Similar Compounds
2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose: can be compared with other similar compounds such as:
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-methyl-D-glucopyranose
These compounds share similar structural features but differ in the nature of their ester groups. The uniqueness of 2,4,3’,4’,6’-Penta-O-(3-methylbutanoyl)sucrose lies in its specific ester groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C37H62O16 |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |
InChI Key |
BPEAFRRQIZTAFP-FIDYUFFFSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



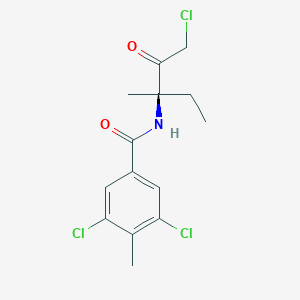

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
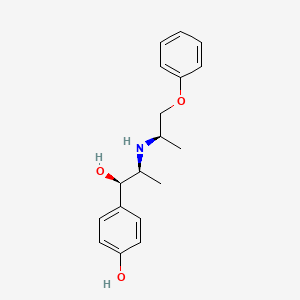
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
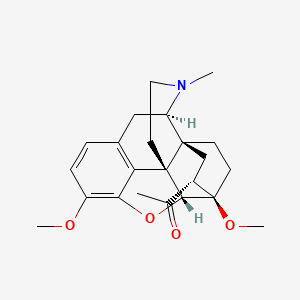


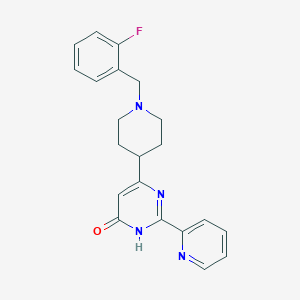
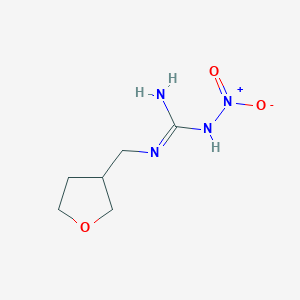
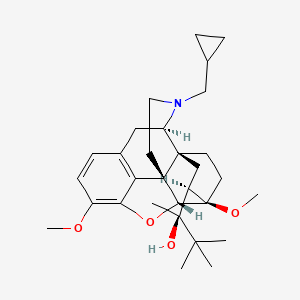
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
